molecular formula C18H15N5O B2609387 5-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)-3-(4-methylphenyl)-1,2,4-oxadiazole CAS No. 950468-59-4

5-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)-3-(4-methylphenyl)-1,2,4-oxadiazole

Cat. No.: B2609387
CAS No.: 950468-59-4
M. Wt: 317.352
InChI Key: BVRWJPBWTKFTAY-UHFFFAOYSA-N
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Description

5-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)-3-(4-methylphenyl)-1,2,4-oxadiazole is a heterocyclic compound that features both triazole and oxadiazole rings

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure might also make it a useful ligand in coordination chemistry.

Biology

In biological research, compounds with triazole and oxadiazole rings are often investigated for their potential as enzyme inhibitors or antimicrobial agents.

Medicine

Medicinal chemistry applications might include the development of new drugs, particularly those targeting specific enzymes or receptors.

Industry

In industry, such compounds could be used in the development of new materials, such as polymers or dyes, due to their unique electronic properties.

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were a drug, its mechanism of action would depend on the biological target it interacts with .

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and biological activity. Proper safety precautions should be taken when handling this compound .

Future Directions

The future research directions for this compound could include studying its reactivity, exploring its potential uses, and investigating its mechanism of action .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)-3-(4-methylphenyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding alcohols or carboxylic acids.

    Reduction: Reduction reactions could target the triazole or oxadiazole rings, potentially leading to ring-opening or hydrogenation products.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation might yield carboxylic acids, while substitution could introduce various functional groups onto the aromatic rings.

Comparison with Similar Compounds

Similar Compounds

  • 5-phenyl-1H-1,2,3-triazole
  • 4-methyl-1,2,4-oxadiazole
  • 1,2,3-triazole derivatives
  • 1,2,4-oxadiazole derivatives

Uniqueness

What sets 5-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)-3-(4-methylphenyl)-1,2,4-oxadiazole apart is the combination of both triazole and oxadiazole rings in a single molecule. This unique structure could confer distinct electronic, chemical, and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

3-(4-methylphenyl)-5-(5-methyl-1-phenyltriazol-4-yl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N5O/c1-12-8-10-14(11-9-12)17-19-18(24-21-17)16-13(2)23(22-20-16)15-6-4-3-5-7-15/h3-11H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVRWJPBWTKFTAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)C3=C(N(N=N3)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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